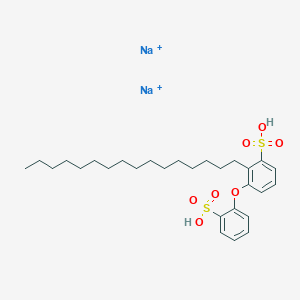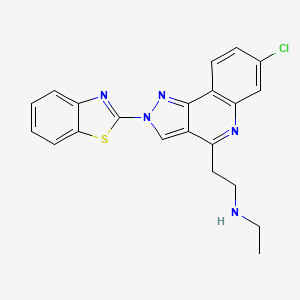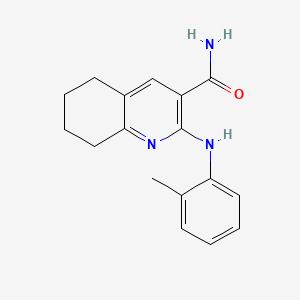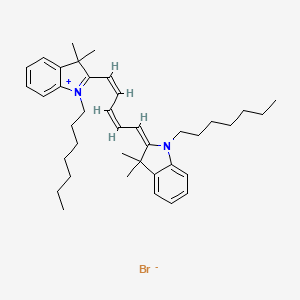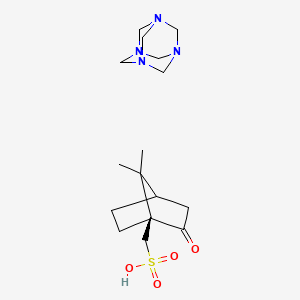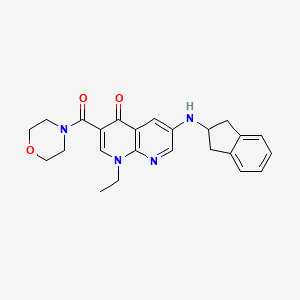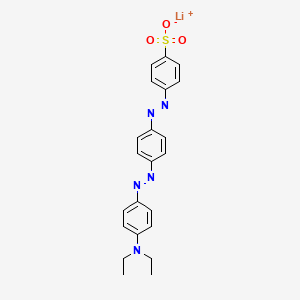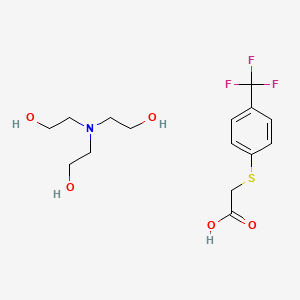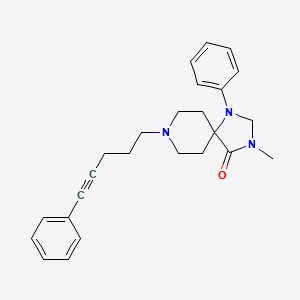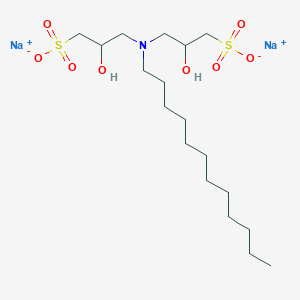
Thiethazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiethazone is a chemical compound with the molecular formula C₁₁H₁₅N₅OS. It is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiethazone can be synthesized through various methods. One common approach involves the reaction of appropriate aldehydes or ketones with hydrazides in organic solvents . Another method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole derivatives . Additionally, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquids and environmentally friendly reagents, is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Thiethazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in this compound is particularly reactive due to its aromaticity and the presence of sulfur and nitrogen atoms .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
Thiethazone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiethazone involves its interaction with molecular targets and pathways within biological systems. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. For example, some derivatives of this compound act as inhibitors of bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Thiethazone can be compared with other thiazole derivatives, such as:
Thiazole: A simpler heterocyclic compound with similar reactivity and applications.
Phenothiazine: Known for its use in antipsychotic medications and as an insecticide.
Thiazolidinedione: Used as antidiabetic agents, acting on peroxisome proliferator-activated receptors.
This compound is unique due to its specific structure and the diverse range of applications it offers, from medicinal chemistry to industrial uses.
Propriétés
Numéro CAS |
122-41-8 |
|---|---|
Formule moléculaire |
C11H15N5OS |
Poids moléculaire |
265.34 g/mol |
Nom IUPAC |
1-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C11H15N5OS/c1-2-13-11(17)15-9-5-3-8(4-6-9)7-14-16-10(12)18/h3-7H,2H2,1H3,(H3,12,16,18)(H2,13,15,17)/b14-7+ |
Clé InChI |
WZYAYAIEPXKVAN-VGOFMYFVSA-N |
SMILES isomérique |
CCNC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N |
SMILES canonique |
CCNC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


